Specific Scientific Field: Medicinal Chemistry
Comprehensive and Detailed Summary of the Application: “N-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride” is a benzimidazole derivative. Benzimidazole derivatives have been synthesized and studied for their predicted bioactivity and actual antibacterial activity .
Detailed Description of the Methods of Application or Experimental Procedures: The compound was synthesized by the reaction of substituted 5-aminobenzimidazol derivatives with 2-chloromethyl benzimidazole .
Thorough Summary of the Results or Outcomes Obtained: The compound was found to exhibit potent in vitro antimicrobial activity with MIC (Minimum Inhibitory Concentration) of 15, 17, 19, 9, 11 and 15 μg/mL against E. coli, K. pneumoniae, S. aureus, S. epidermidis, C. albicans and A. niger, respectively .
N-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 175.23 g/mol. It features a benzimidazole core, which is a bicyclic structure containing nitrogen atoms, and is substituted with a methyl group and a methanamine moiety. The compound is often used in pharmaceutical research due to its potential biological activities.
N-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride exhibits several biological activities, particularly in the realm of medicinal chemistry. Research indicates that compounds containing benzimidazole moieties often demonstrate:
Several synthetic routes have been developed for producing N-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride:
The compound has several applications, particularly in the fields of:
Studies on N-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride have indicated potential interactions with various biological targets:
Several compounds share structural similarities with N-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride. Below is a comparison highlighting their unique features:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride | 1571-93-3 | 0.93 | Contains a different substitution pattern |
(1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride | 7757-21-3 | 0.88 | Lacks additional methyl group |
(R)-1-(1H-Benzimidazol-2-yl)ethylamine Hydrochloride | 1234996-74-7 | 0.89 | Ethyl substitution instead of methyl |
N-Methyl-N-(1-methylbenzimidazolyl)methanamine | 887571-32-6 | 0.87 | Different nitrogen substitution |
N-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride stands out due to its specific methyl substitution on the benzimidazole ring, which may contribute to its unique biological activities compared to other similar compounds.
The benzimidazole core is synthesized via cyclocondensation of ortho-phenylenediamine derivatives with carbonyl-containing substrates. Contemporary approaches prioritize atom economy, catalytic efficiency, and regioselectivity.
The Phillips-Ladenburg reaction remains a cornerstone for benzimidazole synthesis. Here, ortho-phenylenediamine reacts with acetic acid under acidic conditions (e.g., HCl) at elevated temperatures (>180°C) to yield 2-substituted benzimidazoles. For 5-methyl substitution, 4-methyl-1,2-diaminobenzene is condensed with formic acid or trimethyl orthoformate, achieving yields up to 85%.
A solvent-free method employing Fe/MgO as a heterogeneous catalyst enables room-temperature condensation of ortho-phenylenediamine with aldehydes. For example, reacting 4-methyl-1,2-diaminobenzene with formaldehyde in methanol over Fe/MgO (10 wt%) produces 5-methyl-1H-benzimidazole in 94% yield within 30 minutes. The catalyst’s Lewis acidity facilitates imine formation and subsequent cyclization.
Table 1: Comparative Analysis of Benzimidazole Core Synthesis Methods
Regioselective methylation ensures precise functionalization of the benzimidazole scaffold. The N1 position is preferentially methylated due to its lower pKa (~12.5) compared to C5, which requires directed ortho-metalation strategies.
Treatment of 5-methyl-1H-benzimidazole with methyl iodide in the presence of a base (e.g., K~2~CO~3~) in DMF selectively methylates the N1 position. A molar ratio of 1:1.2 (benzimidazole:MeI) at 60°C for 6 hours achieves 92% N1-methylation.
Introducing a methyl group at C5 necessitates a directing group. Prior to cyclization, 4-methyl-1,2-diaminobenzene is synthesized by nitrating toluene to 4-nitrotoluene, followed by reduction to 4-methyl-1,2-diaminobenzene using Sn/HCl. Alternatively, Friedel-Crafts alkylation of benzimidazole with methyl chloride in the presence of AlCl~3~ directs substitution to C5, albeit with moderate yields (65–70%).
Table 2: Regioselective Methylation Outcomes
Position | Reagent | Conditions | Yield (%) | Selectivity |
---|---|---|---|---|
N1 | CH~3~I, K~2~CO~3~ | DMF, 60°C, 6 h | 92 | >99% N1 |
C5 | CH~3~Cl, AlCl~3~ | CH~2~Cl~2~, 0°C, 2 h | 68 | 85% C5 |
The final step involves converting the free base N-methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine to its dihydrochloride salt. Key parameters include stoichiometry, solvent polarity, and crystallization kinetics.
Bubbling HCl gas through a solution of the free base in anhydrous ethanol at 0°C ensures gradual protonation. A 2.2:1 molar excess of HCl achieves complete salt formation, with subsequent cooling (−20°C) yielding crystalline product (mp 248–250°C) in 95% purity.
Titrating the free base with concentrated HCl (12 M) in a water:isopropanol (1:3) mixture at pH 1–2 followed by rotary evaporation affords the dihydrochloride. This method avoids localized overheating, preserving compound integrity.
Table 3: Dihydrochloride Salt Formation Conditions
Method | Solvent | HCl Equivalents | Yield (%) | Purity (%) |
---|---|---|---|---|
HCl gas saturation | Anhydrous EtOH | 2.2 | 89 | 95 |
Aqueous titration | H~2~O:iPrOH (1:3) | 2.0 | 85 | 93 |